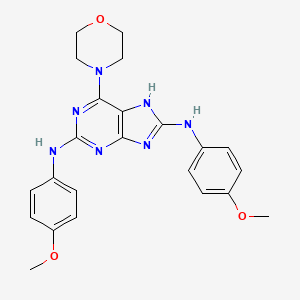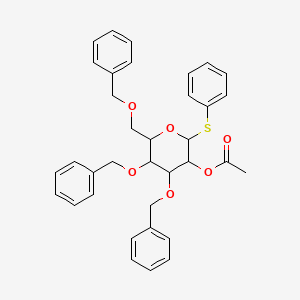![molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3](/img/structure/B12517411.png)
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by its unique structure, which includes two dichloro(2-methylbut-2-en-1-yl) groups connected by a methylene bridge. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
Scientific Research Applications
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
Comparison with Similar Compounds
Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Tetrachlorosilane
Uniqueness
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is unique due to its methylene bridge, which provides additional flexibility and reactivity compared to other dichlorosilanes. This structural feature allows for more diverse chemical modifications and applications.
Properties
CAS No. |
653603-37-3 |
|---|---|
Molecular Formula |
C11H20Cl4Si2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
InChI Key |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


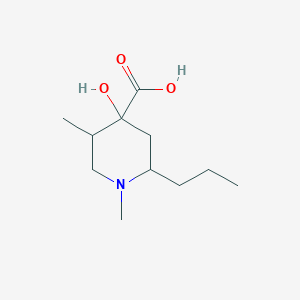
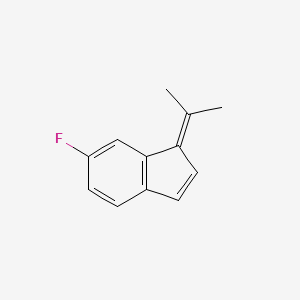
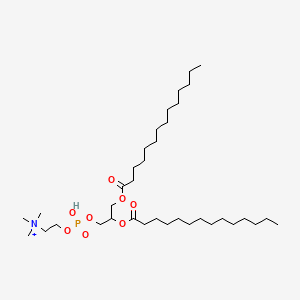
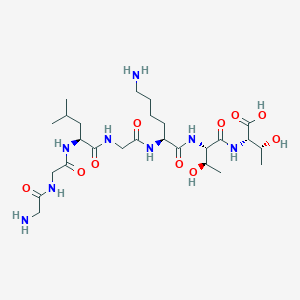

![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12517356.png)
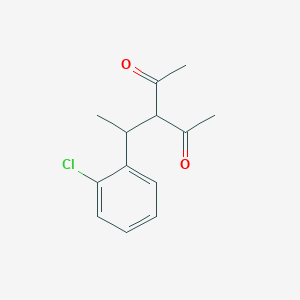

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
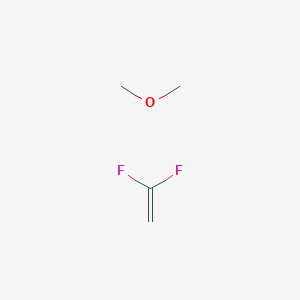
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
